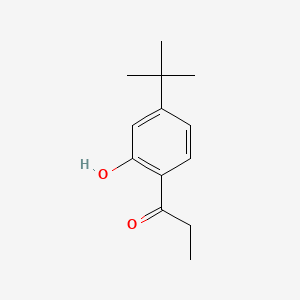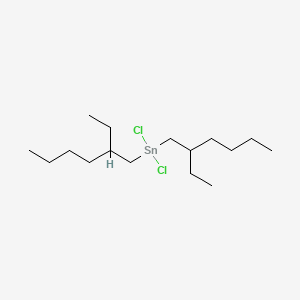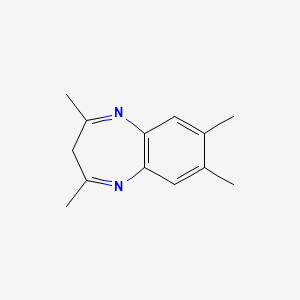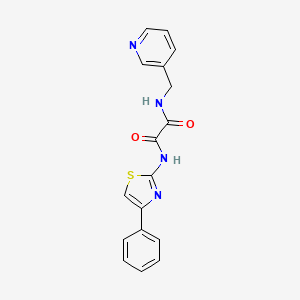![molecular formula C17H33N3O3S B14153258 1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea CAS No. 373617-31-3](/img/structure/B14153258.png)
1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea is a complex organic compound with a unique structure that includes hydroxy, propoxy, hexanoylamino, and thiourea functional groups
Méthodes De Préparation
The synthesis of 1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea involves multiple steps. The initial step typically includes the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The synthetic route may involve the use of reagents such as methacrylic acid, pyridine, and AIBN (azobisisobutyronitrile) under controlled temperatures . Industrial production methods would likely optimize these steps for scalability and efficiency.
Analyse Des Réactions Chimiques
1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to convert the hydroxy group to a carbonyl group.
Reduction: Reducing agents can be used to convert certain functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential therapeutic effects or use in drug development.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets. The hydroxy and thiourea groups may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea include:
1-(2′-methylpropoxy)-2-hydroxy-2-methylpropoxybutane: A tertiary alcohol with similar hydroxy and propoxy groups.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Used as a photo-initiator in various chemical reactions. The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
373617-31-3 |
|---|---|
Formule moléculaire |
C17H33N3O3S |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
1-[2-[2-hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C17H33N3O3S/c1-5-7-8-14(10-15(21)12-23-11-13(3)4)16(22)19-20-17(24)18-9-6-2/h6,13-15,21H,2,5,7-12H2,1,3-4H3,(H,19,22)(H2,18,20,24) |
Clé InChI |
PEMMICOLBWLJSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC(COCC(C)C)O)C(=O)NNC(=S)NCC=C |
Solubilité |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline](/img/structure/B14153188.png)

![Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B14153217.png)
![(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B14153230.png)

![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)




![N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B14153275.png)
